molecular formula C9H9BrF3NO2S B1441198 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide CAS No. 939989-87-4

4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B1441198
CAS RN: 939989-87-4
M. Wt: 332.14 g/mol
InChI Key: YHBPKKHFQCUHQC-UHFFFAOYSA-N
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Description

“4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide” is a chemical compound with the molecular formula C7H5BrF3NO2S . It has a molecular weight of 304.08 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide” can be represented by the SMILES string NS(=O)(=O)c1ccc(Br)c(c1)C(F)(F)F . This indicates that the molecule contains a sulfonamide group attached to a benzene ring, which is further substituted with bromo and trifluoromethyl groups .


Physical And Chemical Properties Analysis

“4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide” is a solid substance . It has a molecular weight of 304.08 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density were not found in the sources I accessed.

Scientific Research Applications

Applications in Photodynamic Therapy

  • Photodynamic Therapy (PDT) for Cancer Treatment : A study explored the use of zinc phthalocyanine substituted with benzenesulfonamide derivatives for photodynamic therapy, emphasizing its high singlet oxygen quantum yield and good fluorescence properties. This makes it a potential candidate for Type II photosensitizers in cancer treatment using PDT (Pişkin, Canpolat, & Öztürk, 2020).

Photophysical and Photochemical Properties

  • Investigation of Zinc(II) Phthalocyanine : The photophysical and photochemical properties of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents were studied. This research is significant for its potential applications in photocatalytic processes (Öncül, Öztürk, & Pişkin, 2021).
  • Potential in Photodynamic Therapy : Another study focusing on the spectroscopic, aggregation, and photophysical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units revealed its potential as a photosensitizer in photodynamic therapy, particularly in cancer treatment due to its favorable properties (Öncül, Öztürk, & Pişkin, 2022).

Chemical Synthesis and Characterization

  • Synthesis and Spectral Studies : Research on the synthesis and characterization of (E)-4-((4-Bromobenzylidene) Amino)-N-(Pyrimidin-2-yl) Benzenesulfonamide from 4-Bromobenzaldehyde and Sulfadiazine, including spectral (FTIR, UV–Vis) and computational studies, was conducted, highlighting its potential for various applications (Sowrirajan, Elangovan, Ajithkumar, & Manoj, 2022).

Applications in Organic Synthesis

  • Bromoamidation of Unactivated Olefins : A study demonstrated an efficient, catalyst-free, and metal-free bromoamidation method for unactivated olefins using 4-(Trifluoromethyl)benzenesulfonamide, highlighting its utility in organic synthesis (Yu, Chen, Cheng, & Yeung, 2015).

properties

IUPAC Name

4-bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3NO2S/c1-14(2)17(15,16)6-3-4-8(10)7(5-6)9(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBPKKHFQCUHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674497
Record name 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide

CAS RN

939989-87-4
Record name Benzenesulfonamide, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939989-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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